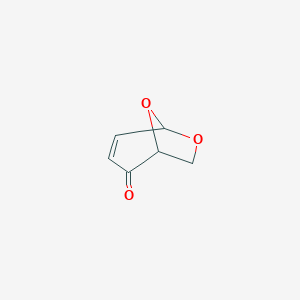
isolevoglucosenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dioxabicyclo[321]oct-3-en-2-one is a bicyclic organic compound with the molecular formula C6H6O3 It is known for its unique structure, which includes a bicyclic ring system with oxygen atoms incorporated into the rings
準備方法
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with appropriate reagents to form the bicyclic structure. The reaction typically proceeds through multiple steps, including cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one often involves the use of biomass-derived chemicals such as levoglucosenone. Levoglucosenone can be obtained from the pyrolysis of cellulose and subsequently converted into 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one through a series of chemical transformations .
化学反応の分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at positions adjacent to the oxygen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Lewis acids like antimony pentafluoride and antimony pentachloride are used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Drug Discovery Applications
2.1 Antimicrobial Properties
Research has demonstrated that iso-LGO and its derivatives exhibit significant antimicrobial activity. In a study involving biological screening of various iso-LGO derivatives, certain compounds displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 0.6 μM against Bacillus subtilis, indicating strong antibacterial properties .
2.2 Cytotoxicity
In addition to antimicrobial activity, iso-LGO derivatives have been evaluated for their cytotoxic properties against cancer cell lines. Some derivatives showed promising results, with notable cytotoxic effects observed against the SW620 and NCIH-460 cell lines . This positions iso-LGO as a potential candidate for further development in cancer therapeutics.
2.3 Scaffold for Drug Development
Iso-LGO serves as a scaffold for the construction of complex molecules in medicinal chemistry. Its ability to undergo palladium-catalyzed reactions allows for the synthesis of various heterocycles, including azaindoles, which are known for their medicinal properties . The versatility in modifying iso-LGO derivatives opens avenues for creating new drugs targeting various diseases.
Case Studies
3.1 Construction of C-Linked Disaccharides
A notable application of iso-LGO is its use as a template for constructing C-linked disaccharides. This process involves utilizing the unique properties of iso-LGO to create complex sugar structures that can be used in drug development . The ability to manipulate iso-LGO into different configurations makes it valuable in synthesizing biologically relevant compounds.
3.2 Diels–Alder Reactions
Iso-LGO has also been employed in Diels–Alder reactions to produce adducts with potential applications in pharmaceuticals. The manipulation of these adducts can lead to the development of novel compounds with desirable biological activities .
Summary Table of Applications
作用機序
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one involves its ability to undergo various chemical transformations. The compound can interact with molecular targets through its reactive sites, particularly the oxygen atoms in the bicyclic ring system. These interactions can lead to the formation of stable complexes or the initiation of further chemical reactions .
類似化合物との比較
Similar Compounds
Levoglucosenone: A closely related compound used as a precursor in the synthesis of 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one.
5-Methyl-6,8-dioxabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar reactivity but different substituents.
3-Cyano-6,8-dioxabicyclo[3.2.1]oct-2-ene: A derivative with a cyano group, showing different reactivity and applications.
Uniqueness
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of oxygen atoms within the rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
特性
CAS番号 |
307991-08-8 |
|---|---|
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC名 |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |
InChIキー |
LCOGJKFAVXDKBI-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
正規SMILES |
C1C2C(=O)C=CC(O1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















